![molecular formula C13H13F2N3OS B7569472 3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7569472.png)
3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and is a small molecule inhibitor of protein-protein interactions.
Aplicaciones Científicas De Investigación
DFP-10825 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the interaction between two proteins, which are involved in the progression of these diseases. In cancer, DFP-10825 has been shown to inhibit the growth and proliferation of cancer cells. In inflammation, DFP-10825 has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, DFP-10825 has been shown to protect neurons from damage.
Mecanismo De Acción
DFP-10825 inhibits the interaction between two proteins, which are involved in the progression of various diseases. This compound binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This inhibition disrupts the signaling pathway that is involved in the progression of the disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various diseases. In cancer, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in tumor growth. In inflammation, DFP-10825 has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, DFP-10825 has been shown to protect neurons from damage and reduce the accumulation of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying protein-protein interactions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
DFP-10825 has significant potential for future research and development. Some possible future directions include:
1. Optimization of the synthesis method to improve yields and purity.
2. Development of analogs with improved solubility and potency.
3. Evaluation of the efficacy of DFP-10825 in animal models of various diseases.
4. Investigation of the safety and toxicity of DFP-10825 in preclinical studies.
5. Development of DFP-10825 as a potential therapeutic agent for various diseases.
In conclusion, DFP-10825 is a small molecule inhibitor of protein-protein interactions that has significant potential for therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFP-10825 have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multistep process that includes the reaction of 2-chloro-5-nitrobenzoic acid with thioamide to form 2-chloro-5-nitrobenzothiazole. This intermediate is then reacted with propylamine and 3,5-difluoro-4-nitrobenzamide to form the final product, DFP-10825. The synthesis of this compound has been optimized to ensure high yields and purity.
Propiedades
IUPAC Name |
3,5-difluoro-4-(propylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c1-2-3-16-11-9(14)6-8(7-10(11)15)12(19)18-13-17-4-5-20-13/h4-7,16H,2-3H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLQCCYCLUFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.